molecular formula C11H16N2O4 B14770466 Dimethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate

Dimethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B14770466
M. Wt: 240.26 g/mol
InChI Key: QZQGKGPXXMUUFB-UHFFFAOYSA-N
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Description

Dimethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic compound that belongs to the pyrrole family It is characterized by the presence of a pyrrole ring substituted with amino, isopropyl, and dimethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for cost-effectiveness and scalability, with considerations for reaction time, temperature, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and properties.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylate derivatives, while substitution reactions can introduce new functional groups at the amino or ester positions.

Mechanism of Action

The mechanism by which Dimethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased binding affinity in medicinal chemistry or enhanced material properties in industrial applications.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

dimethyl 1-amino-3-propan-2-ylpyrrole-2,4-dicarboxylate

InChI

InChI=1S/C11H16N2O4/c1-6(2)8-7(10(14)16-3)5-13(12)9(8)11(15)17-4/h5-6H,12H2,1-4H3

InChI Key

QZQGKGPXXMUUFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C=C1C(=O)OC)N)C(=O)OC

Origin of Product

United States

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